Etomoxir

Vue d'ensemble

Description

Etomoxir is a cell-permeable, irreversible, and stereospecific compound that inhibits carnitine palmitoyltransferase (CPT)-1 and DGAT activity in the mitochondria of rat heart H9c2 myoblastic cells .

Molecular Structure Analysis

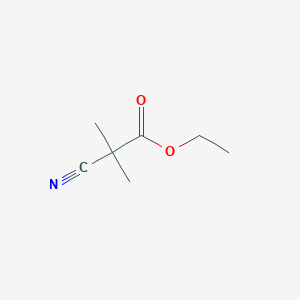

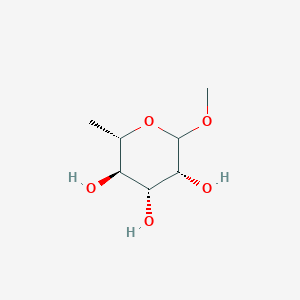

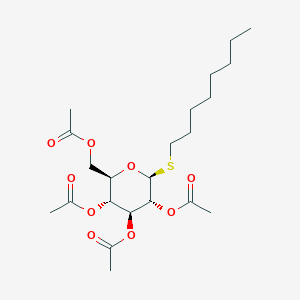

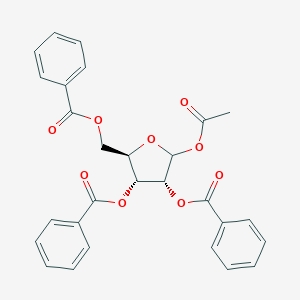

Etomoxir has a molecular formula of C17H23ClO4. Its systematic name is Ethyl 2-[6-(4-chlorophenoxy)hexyl]-2-oxiranecarboxylate . It is an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT1) on the inner face of the outer mitochondrial membrane .

Physical And Chemical Properties Analysis

Etomoxir is a solid compound. It is soluble in DMSO up to 50 mg/mL . It has a molecular weight of 320.74 .

Applications De Recherche Scientifique

Inhibition of Fatty Acid Oxidation

Etomoxir is a widely used small-molecule inhibitor of fatty acid oxidation (FAO) through its irreversible inhibitory effects on the carnitine palmitoyl-transferase 1a (CPT1a) . This inhibition of FAO can have various effects on different types of cells .

Research in Glioblastoma Treatment

Etomoxir has been used in research related to glioblastoma (GBM), a type of brain tumor. It has been found that Etomoxir, when combined with temozolomide (TMZ), reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres . This combination treatment showed superior suppression effects compared to treatment with individual agents on the viability, stemness, and invasiveness of GBM .

Energy Reduction in Tumor Cells

Etomoxir, as an FAO inhibitor, causes a lethal energy reduction in the GBM tumorspheres . This energy reduction can potentially be used to suppress tumor growth .

Research in T Cell Proliferation

Etomoxir has been used in research to evaluate the role of fatty acid oxidation in rapidly proliferating T cells following costimulation through the CD28 receptor . It has been found that Etomoxir has a moderate effect on T cell proliferation with no observable effect on memory differentiation, but a marked effect on oxidative metabolism .

Induction of Oxidative Stress

Etomoxir induces severe oxidative stress at commonly used concentrations . This oxidative stress can potentially be used in research related to various diseases and conditions .

Potential Therapeutic Strategy for Acute Myeloid Leukemia

Etomoxir has been used in research related to acute myeloid leukemia (AML). Although the specific details are not available in the search results, it is suggested that Etomoxir might have potential therapeutic effects on AML .

Research in Suppressing Tumor Progression

Etomoxir has been used in research related to suppressing tumor progression. Although the specific details are not available in the search results, it is suggested that Etomoxir might have potential effects on suppressing tumor progression .

Safety And Hazards

Etomoxir is toxic if swallowed and may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid contact with skin and eyes, and to wash immediately with plenty of water after contact with skin .

Orientations Futures

Etomoxir has been suggested as a potential novel treatment option for GBM . It has also been suggested that interventions targeting cancer cell metabolism, such as with Etomoxir, have been considered one of the potential key strategies to overcome drug resistance . Further research is needed to fully understand the potential of Etomoxir in cancer treatment.

Propriétés

IUPAC Name |

ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLOHEOHWICNIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869695 | |

| Record name | Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etomoxir | |

CAS RN |

82258-36-4 | |

| Record name | Ethyl 2-[6-(4-chlorophenoxy)hexyl]-2-oxiranecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82258-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etomoxir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082258364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B15812.png)